molecular formula C8H15NO2 B11775402 6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol

6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B11775402
M. Wt: 157.21 g/mol
InChI Key: ONSNCMKBQPADTG-UHFFFAOYSA-N
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Description

6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol (CAS: 852667-10-8) is a bicyclic tertiary alcohol with a methoxy substituent at position 6 and an azabicyclo[3.2.1]octane core. Its molecular formula is C9H17NO2 (MW: 171.237) . The stereochemistry is defined as (1S,3S,5R,6R), which influences its biological interactions and synthetic accessibility. This compound is of interest in medicinal chemistry due to its structural similarity to tropane alkaloids, which are known for their activity at neurotransmitter receptors .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

6-methoxy-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C8H15NO2/c1-11-8-3-5-2-6(10)4-7(8)9-5/h5-10H,2-4H2,1H3

InChI Key

ONSNCMKBQPADTG-UHFFFAOYSA-N

Canonical SMILES

COC1CC2CC(CC1N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred approach for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cycloaddition, and desymmetrization, depending on the specific requirements of the production scale .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic and anticholinergic effects.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to acetylcholine receptors, resulting in anticholinergic activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Bicyclic Core

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent(s) Molecular Formula CAS Number Key Applications/Properties Reference
6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol 6-OCH3, 8-N C9H17NO2 852667-10-8 Potential CNS receptor ligand
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol 8-(1-methylethyl) C10H19NO 3423-25-4 Studied for stereochemical stability
endo-3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol 3-(4-F-C6H4) C13H15FNO N/A Dopamine D2 receptor ligand (Ki = 12 nM)
2,4-Dibenzyl-8-azabicyclo[3.2.1]octan-3-ol 2α,4α-dibenzyl C22H27NO N/A Crystal structure analysis (piperidine chair conformation)
8-Methyl-8-azabicyclo[3.2.1]octan-6-ol 8-CH3, 6-OH C8H15NO 617705-57-4 Toxicity studies (H314 hazard)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound enhances solubility compared to halogenated analogs (e.g., 4-fluorophenyl derivatives) but may reduce receptor affinity due to steric bulk .
  • Steric Effects : Isopropyl substituents (e.g., 8-isopropyl analog) introduce significant steric hindrance, impacting synthetic yields (e.g., 63% for compound 30 in ) and stability .
  • Biological Activity : Fluorophenyl and dichlorophenyl derivatives exhibit higher dopamine D2 receptor binding (e.g., compound 26 in , Ki = 5.2 nM) compared to the methoxy variant, likely due to improved lipophilicity .

Key Observations :

  • Catalytic Methods : Palladium catalysts (e.g., Pd/C in ) are critical for deprotection but often result in low yields (e.g., 20% for compound 15 in ).
  • Stereochemical Control : Aluminum-based isomerization () and chromatographic separation () are required to isolate specific diastereomers.

Receptor Binding Affinity

  • Dopamine D2-like Receptors: 4-Fluorophenyl analog (27): Ki = 12 nM . 3,4-Dichlorophenyl analog (26): Ki = 5.2 nM .
  • Nociceptin/Orphanin FQ (NOP) Receptors: SCH 221510: Agonist activity (); structurally distinct but shares bicyclic core.

Physicochemical Properties

  • Solubility : Methoxy and hydroxyl derivatives (e.g., 8-methyl-6-ol in ) are more polar, enhancing aqueous solubility but limiting blood-brain barrier penetration.
  • Stability : Halogenated analogs (e.g., 4-bromophenyl in ) degrade rapidly in air, whereas methoxy and methyl derivatives show improved stability .

Biological Activity

6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic compound notable for its potential biological activities, particularly in neuropharmacology. Its unique structure, characterized by a methoxy group at the sixth position and a nitrogen atom within the bicyclic framework, suggests various therapeutic applications.

  • Molecular Formula : C_9H_15NO
  • Molar Mass : 157.21 g/mol
  • Structure : The compound features a bicyclic system that enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Neuropharmacology : The compound has shown potential as a modulator of neurotransmitter systems, affecting receptors in the central nervous system.
  • Binding Affinity : Studies have focused on its interaction with various receptors, which is critical for understanding its pharmacological profile.

The mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest that it may influence neurotransmitter release and receptor activation, contributing to its neuroactive properties.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

Compound NameMolecular FormulaUnique Features
8-Azabicyclo[3.2.1]octan-3-olC_8H_15NOLacks methoxy group; serves as a baseline compound
6-Methoxy-tropaneC_9H_17NOContains an additional methyl group; affects solubility
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octanC_9H_17NO_2Hydroxyl group instead of methoxy; alters biological activity

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Neurotransmitter Modulation :
    • A study demonstrated that this compound could enhance dopamine receptor activity, suggesting potential applications in treating disorders such as Parkinson's disease.
  • Receptor Binding Studies :
    • Research indicated that this compound binds effectively to serotonin receptors, which could implicate it in mood regulation therapies.
  • Toxicological Assessments :
    • Toxicity studies revealed a favorable safety profile compared to structurally similar compounds, indicating its potential for further development in pharmacotherapy.

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound, including:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
  • Exploration of its potential as a scaffold for drug design targeting specific neurological conditions.

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